![molecular formula C29H44N2O6 B14165984 Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 73018-28-7](/img/structure/B14165984.png)
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex organic compound that combines the properties of acetic acid, hexane-1,6-diamine, and an epoxide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane involves multiple steps:
Preparation of Hexane-1,6-diamine: Hexane-1,6-diamine is typically synthesized by the hydrogenation of adiponitrile in the presence of a catalyst such as cobalt or iron.
Formation of Epoxide Derivative: The epoxide derivative, 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane, can be synthesized through the reaction of an appropriate phenol with epichlorohydrin under basic conditions.
Combination with Acetic Acid: The final step involves the reaction of hexane-1,6-diamine with the epoxide derivative in the presence of acetic acid, which acts as a catalyst and stabilizing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and epoxide functional groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the acetic acid moiety.
Substitution: Nucleophilic substitution reactions can take place at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Formation of corresponding amides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted epoxides and amines.
Scientific Research Applications
Chemistry
Polymer Synthesis: Used as a monomer in the production of polyamides and polyurethanes.
Epoxy Resins: Acts as a cross-linking agent in the formulation of epoxy resins.
Biology and Medicine
Drug Delivery Systems: Potential use in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatible Materials: Research into its use in biocompatible materials for medical implants and devices.
Industry
Coatings and Adhesives: Utilized in the production of high-performance coatings and adhesives due to its strong bonding properties.
Textile Industry: Used in the manufacture of durable and flexible fibers for textiles.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Epoxide Ring: The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives.
Amine Groups: The amine groups can participate in hydrogen bonding and nucleophilic substitution reactions, enhancing the compound’s reactivity and versatility.
Acetic Acid Moiety: Acts as a stabilizing agent and can participate in esterification and amidation reactions.
Comparison with Similar Compounds
Similar Compounds
Hexane-1,6-diamine: A simpler diamine used in the production of polyamides and polyurethanes.
Epichlorohydrin: A precursor to various epoxide derivatives used in the production of epoxy resins.
Adiponitrile: Used in the synthesis of hexane-1,6-diamine and other diamines.
Uniqueness
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is unique due to its combination of functional groups, which impart a wide range of reactivity and potential applications. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
73018-28-7 |
|---|---|
Molecular Formula |
C29H44N2O6 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C6H16N2.C2H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-2(3)4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;1H3,(H,3,4) |
InChI Key |
LBJWTRWOWCOLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
Related CAS |
73018-28-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14165907.png)
![2-(Hydroxymethyl)-6-[1,3,4-trihydroxy-1-(2-phenyltriazol-4-yl)butan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14165908.png)
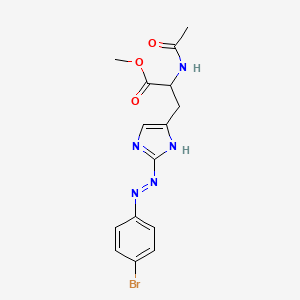

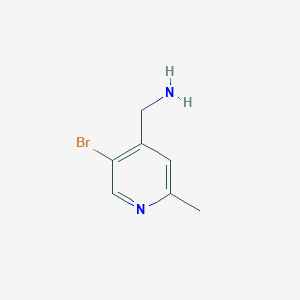
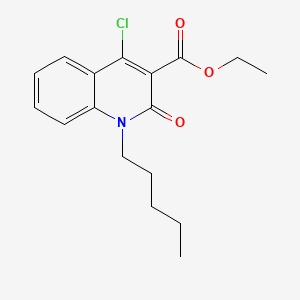
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
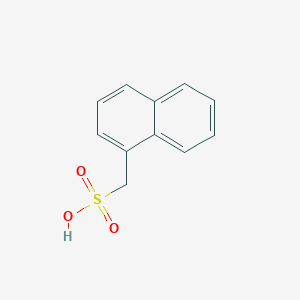

![(2Z)-N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B14165962.png)
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
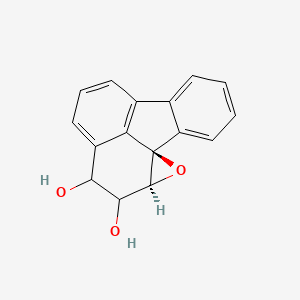
![methyl 2-[(4-fluorophenyl)sulfonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14165991.png)
